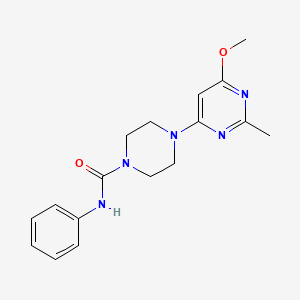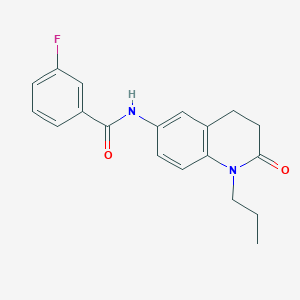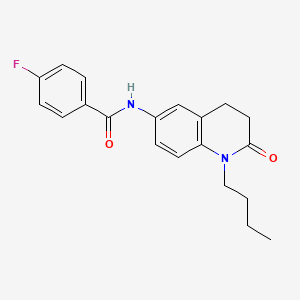
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, otherwise known as MMPPC, is a novel compound with a wide range of applications in scientific research. It is a member of the piperazine family, and it has a unique structure that allows it to interact with a variety of biological systems. MMPPC has been studied extensively in recent years, and it has proven to be a useful tool in a variety of biological and medical research applications.
科学研究应用
MMPPC has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, to understand the effects of certain hormones on the body, and to study the effects of certain environmental toxins on the body. MMPPC has also been used in cancer research, and it has been used to study the effects of certain drugs on cancer cells. In addition, MMPPC has been used to study the effects of certain drugs on the immune system, and it has been used to study the effects of certain drugs on the cardiovascular system.
作用机制
MMPPC acts as an agonist at certain receptors in the body. It binds to these receptors and activates them, which in turn triggers a cascade of biochemical reactions that can lead to a variety of physiological effects. For example, when MMPPC binds to certain receptors in the brain, it can lead to an increase in dopamine levels, which can lead to an increase in alertness and focus. In addition, when MMPPC binds to certain receptors in the immune system, it can lead to an increase in the production of certain cytokines, which can lead to an increase in the body’s ability to fight off infections.
Biochemical and Physiological Effects
MMPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters in the brain, which can lead to an increase in alertness and focus. In addition, MMPPC has been shown to increase the production of certain cytokines in the immune system, which can lead to an increase in the body’s ability to fight off infections. MMPPC has also been shown to increase the production of certain hormones in the body, which can lead to an increase in energy levels and a decrease in stress levels.
实验室实验的优点和局限性
MMPPC has several advantages for laboratory experiments. It is easy to synthesize and is relatively inexpensive to purchase. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, MMPPC is only effective at certain concentrations, so it is important to use the correct concentration when conducting experiments. In addition, MMPPC can be toxic at certain concentrations, so it is important to use the correct safety precautions when handling it.
未来方向
MMPPC has a wide range of potential future applications in scientific research. It could be used to study the effects of certain drugs on the central nervous system, the effects of certain hormones on the body, and the effects of certain environmental toxins on the body. In addition, MMPPC could be used to study the effects of certain drugs on cancer cells, the effects of certain drugs on the immune system, and the effects of certain drugs on the cardiovascular system. Finally, MMPPC could be used to study the effects of certain drugs on the reproductive system, the effects of certain drugs on the digestive system, and the effects of certain drugs on the endocrine system.
合成方法
MMPPC is synthesized through a two-step process. The first step involves the reaction of 4-methylpiperazine-1-carboxylic acid and 6-methoxy-2-methylpyrimidine to form the intermediate, 4-methylpiperazine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form MMPPC. The entire process is carried out in a single reaction vessel and can be completed in a matter of hours.
属性
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-18-15(12-16(19-13)24-2)21-8-10-22(11-9-21)17(23)20-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZBJUNHYQAFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![N-(4-chlorophenyl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B6496394.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6496396.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496401.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)
![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)
![N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496420.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6496431.png)


![1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B6496460.png)
![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)
![5-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-6-ethyl-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496474.png)
![6-ethyl-5-{[(3-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496476.png)